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Compound of Interest

3-ethyl-2-hydroxy-1H-quinolin-4-
Compound Name:
one

Cat. No.: B3048940

An In-Depth Technical Guide to 3-Ethyl-2-
hydroxy-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-hydroxy-1H-quinolin-4-one, and its more stable tautomer 3-ethyl-4-hydroxy-1H-
quinolin-2-one, are members of the quinolinone family, a class of heterocyclic compounds that
have garnered significant interest in medicinal chemistry. Quinolinone derivatives are known to
exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-
inflammatory properties. This technical guide provides a comprehensive overview of the
physical and chemical characteristics of this compound, detailed experimental protocols, and
an exploration of its role in relevant signaling pathways.

Physicochemical Characteristics

The physical and chemical properties of 3-ethyl-4-hydroxy-1H-quinolin-2-one are summarized
in the table below. It is important to note that this compound exists in tautomeric forms, with the
4-hydroxy-2-oxo form being the more stable and commonly reported isomer.
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Property Value Reference

Molecular Formula C11H11NO2 [1]

Molecular Weight 189.21 g/mol [1]

CAS Number 1873-60-5 [1]
White crystalline powder (for

Appearance (2]
related compounds)

_ _ 223-225 °C (for a related

Melting Point o [3114]
methoxy derivative)

Boiling Point 322.1 °C at 760 mmHg [1]

Density 1.239 g/cm3 [1]
Soluble in common organic

B solvents such as ethanol,

Solubility ) )
dimethyl sulfoxide, and
dimethylformamide.[2]
Predicted to be approximately

pKa 2.62 (for a related carboxylate [2]
derivative)

Tautomerism

3-Ethyl-2-hydroxy-1H-quinolin-4-one exists in equilibrium with its tautomer, 3-ethyl-4-

hydroxy-1H-quinolin-2-one. The quinolin-2-one form is generally considered to be the more

stable tautomer.

3-Ethyl-2-hydroxy-1H-quinolin-4-one
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Tautomeric equilibrium of the title compound.

Experimental Protocols
Synthesis of 3-Ethyl-4-hydroxy-1H-quinolin-2-one

The following protocol is adapted from the synthesis of the closely related compound, 3-ethyl-
4-hydroxy-8-methoxyquinolin-2(1H)-one.[3][4] This procedure involves the thermal
condensation of an aniline derivative with a substituted malonic ester.

Materials:

e Substituted aniline (e.g., 2-aminophenol)

Diethyl ethylmalonate

Toluene

Aqueous sodium hydroxide (0.5 M)

Hydrochloric acid (10%)

Ethanol

Procedure:

A mixture of the substituted aniline (100 mmol) and diethyl ethylmalonate (105 mmol) is
heated in a flask equipped with a distillation head on a metal bath.

e The reaction mixture is heated to 220-230 °C for 1 hour and then the temperature is
increased to 260-270 °C for 6 hours, or until the distillation of ethanol ceases.

e The hot reaction mixture is carefully poured into toluene (50 ml) and allowed to cool to room
temperature.

e The resulting precipitate is collected by filtration.

e The crude product is dissolved in 0.5 M agueous sodium hydroxide solution and washed with
toluene.
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e The aqueous layer is then acidified with 10% hydrochloric acid to precipitate the product.

» The solid is collected by filtration, washed with water, and air-dried.

o The final product can be purified by recrystallization from ethanol.
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General workflow for the synthesis of 3-ethyl-4-hydroxy-1H-quinolin-2-one.
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Spectral Data

While a complete set of spectral data for the title compound is not readily available, data from
closely related derivatives provide insight into the expected spectral characteristics.

Technique Expected Features

Signals corresponding to the ethyl group (a
triplet and a quartet), aromatic protons on the
quinoline ring, and exchangeable protons for the
N-H and O-H groups. For a related compound,
1H NMR _ oo
3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-
2(1H)-one), the ethyl group protons appear as a
triplet at & = 1.24 ppm and a quartet at 4.38

ppm.[5]

Resonances for the ethyl group carbons, the
13C NMR carbonyl carbon (around 160-170 ppm), and the

aromatic carbons of the quinoline core.

Characteristic absorption bands for the O-H
R Spect stretch (around 3500 cm™1), C-H stretches
ectrosco
P Py (aromatic and aliphatic), and the C=0 stretch of

the quinolinone ring (around 1643 cm~1).[5]

The mass spectrum is expected to show a
M Spect . molecular ion peak corresponding to the
ass Spectrometr
P Y molecular weight of the compound (189.21

g/mol ).

Biological Activity and Signaling Pathways

Quinolinone derivatives have been extensively studied for their potential as inhibitors of various
signaling pathways implicated in cancer and other diseases. These compounds often act as
ATP-competitive inhibitors of protein kinases.

Inhibition of EGFR Signaling Pathway
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The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell
proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Quinolinone-based compounds have been developed as EGFR tyrosine kinase inhibitors
(TKIs), competing with ATP for binding to the kinase domain of the receptor. This inhibition
blocks the downstream signaling cascade, including the Ras/Raf/MEK and PI3K/Akt/mTOR
pathways.
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Inhibition of the EGFR signaling pathway by quinolinone derivatives.
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Inhibition of PIBK/Akt/mTOR and Ras/Raf/IMEK Pathways

As downstream effectors of EGFR and other receptor tyrosine kinases, the PISK/Akt/mTOR
and Ras/Raf/MEK pathways are critical for cell growth and survival. Quinolinone derivatives
can indirectly inhibit these pathways by blocking the upstream receptor or, in some cases, by

directly targeting kinases within these cascades.
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Downstream signaling pathways affected by quinolinone inhibitors.
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Conclusion

3-Ethyl-2-hydroxy-1H-quinolin-4-one, existing predominantly as its 3-ethyl-4-hydroxy-1H-
quinolin-2-one tautomer, represents a valuable scaffold in drug discovery. Its synthesis is
achievable through established methods, and its physicochemical properties provide a basis
for further derivatization and formulation studies. The demonstrated activity of related
quinolinone compounds as inhibitors of key signaling pathways underscores the potential of
this molecule as a lead compound for the development of novel therapeutics, particularly in the
field of oncology. Further research is warranted to fully elucidate its biological activity,
pharmacokinetic profile, and therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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